![molecular formula C15H13ClN2O2 B2363555 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide CAS No. 2193794-15-7](/img/structure/B2363555.png)
6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide
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Description
6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Eco-friendly Approaches
A series of new 2-imino-2H-chromene-3-carboxamides, similar in structure to 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, were synthesized using an eco-friendly approach. This involved Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, showcasing a high atom economy and excellent yield at room temperature. Such methods emphasize sustainable chemical practices and efficient synthesis routes for chromene derivatives (Proença & Costa, 2008).
Chemical Reactivity and Transformation
The study of chromone-3-carboxamide's chemical reactivity revealed its transformation under nucleophilic conditions, resulting in a variety of products including chromane-2,4-diones and chromenopyrazoles. This exploration of chromone-3-carboxamide's reactivity provides insights into the potential chemical transformations and applications of similar compounds, including 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide (Ibrahim, 2013).
Application in Biological Studies
Investigations into novel chromenones linked to the 1,2,3-triazole ring system have shown significant biological activity, particularly in Alzheimer's disease research. For instance, a synthesized compound demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in neurons, though it lacked beta-secretase inhibitory activity. This suggests that structurally related compounds, such as 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, might also hold potential for therapeutic applications in neurodegenerative diseases (Saeedi et al., 2017).
Development of Fluorescent Probes
A nitro-3-carboxamide coumarin derivative, proposed as a novel fluorescent chemosensor, showcased selectivity for Cu(2+) ions over other metal ions in aqueous solutions. This highlights the potential of 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide and similar compounds in the development of selective fluorescent probes for metal ion detection, contributing to advancements in analytical chemistry and environmental monitoring (Bekhradnia et al., 2016).
properties
IUPAC Name |
6-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-1-4-14-10(8-12)7-11(9-20-14)15(19)18(6-5-17)13-2-3-13/h1,4,7-8,13H,2-3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFVTLHJUGVVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide |
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